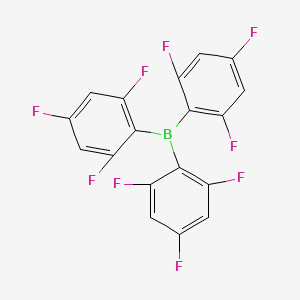
Tris(2,4,6-trifluorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-trifluorophenyl)borane is a metal-free catalyst known for its extensive applications in hydroboration reactions. This compound has demonstrated efficiency in the hydroboration of various unsaturated reagents, including alkynes, aldehydes, and imines. Its ability to function under ambient conditions with low catalyst loading makes it a valuable tool for organic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trifluorophenyl)borane typically involves the reaction of boron trichloride with 2,4,6-trifluorophenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The use of boron trichloride and 2,4,6-trifluorophenyl lithium remains the core of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .
Common Reagents and Conditions:
Major Products:
Alkynes: Vinyl boranes
Aldehydes: Borylated alcohols
Imines: Borylated amines
Scientific Research Applications
Tris(2,4,6-trifluorophenyl)borane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
- Tris(3,5-bis(trifluoromethyl)phenyl)borane
- Piers’ borane (HB(C6F5)2)
- Tris(pentafluorophenyl)borane
Comparison: Tris(2,4,6-trifluorophenyl)borane stands out due to its ability to catalyze hydroboration reactions under ambient conditions with low catalyst loading. Its metal-free nature is a significant advantage over traditional transition-metal catalysts like rhodium, palladium, and platinum . Additionally, it offers a broader substrate scope compared to some of its analogs .
Properties
Molecular Formula |
C18H6BF9 |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
tris(2,4,6-trifluorophenyl)borane |
InChI |
InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H |
InChI Key |
HPKBFHDRGPIYAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


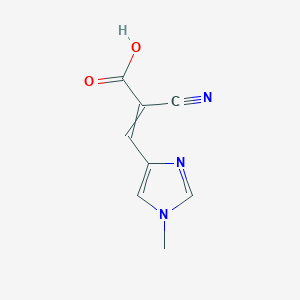
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
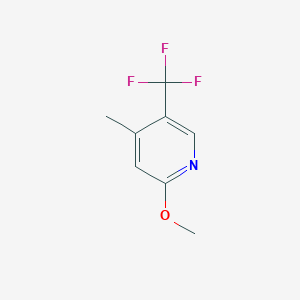

![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
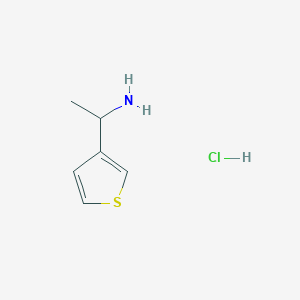
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)
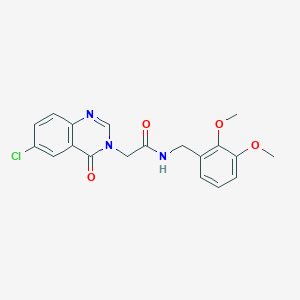
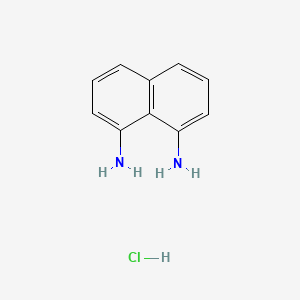

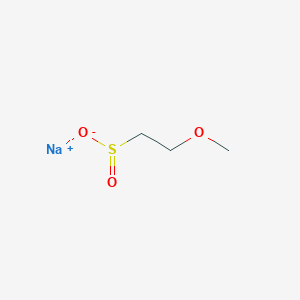

![2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide](/img/structure/B12503258.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
